(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone
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Overview
Description
(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group. The thiazol-2-yloxy group is then attached to the azetidin-1-yl moiety. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the pyrazole ring or the thiazole moiety.
Substitution: The compound can participate in substitution reactions, especially at the azetidin-1-yl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound might be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone could be investigated for its therapeutic potential. It might exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone can be compared with other pyrazole or thiazole derivatives.
- Compounds like this compound might share similar synthetic routes and chemical properties.
Properties
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c1-21-16(9-15(20-21)12-4-3-5-13(8-12)24-2)17(23)22-10-14(11-22)25-18-19-6-7-26-18/h3-9,14H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPNOPNKKALYKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CC(C3)OC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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